1-(4-Iodo-3-methylisoxazol-5-yl)ethanone
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Overview
Description
1-(4-Iodo-3-methylisoxazol-5-yl)ethanone is a chemical compound with the molecular formula C6H6INO2 and a molecular weight of 251.02 g/mol . It is characterized by the presence of an isoxazole ring substituted with an iodine atom and a methyl group, along with an ethanone group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-(4-Iodo-3-methylisoxazol-5-yl)ethanone typically involves the cyclization of appropriate precursors. This method avoids the use of highly toxic reagents such as sodium cyanide and sodium azide, making it a safer and more efficient route for industrial production .
Chemical Reactions Analysis
1-(4-Iodo-3-methylisoxazol-5-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The iodine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Iodo-3-methylisoxazol-5-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Iodo-3-methylisoxazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The presence of the iodo group and the isoxazole ring allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(4-Iodo-3-methylisoxazol-5-yl)ethanone can be compared with other similar compounds such as:
(4-Iodo-3-methylisoxazol-5-yl)methanol: This compound has a similar structure but with a hydroxyl group instead of an ethanone group.
(4-Iodo-3-methylisoxazol-5-yl)amine: This compound features an amine group in place of the ethanone group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C6H6INO2 |
---|---|
Molecular Weight |
251.02 g/mol |
IUPAC Name |
1-(4-iodo-3-methyl-1,2-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C6H6INO2/c1-3-5(7)6(4(2)9)10-8-3/h1-2H3 |
InChI Key |
FPGLQWKKRCFTTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1I)C(=O)C |
Origin of Product |
United States |
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